molecular formula C21H22FN3O3S2 B2442373 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 941918-83-8

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2442373
CAS No.: 941918-83-8
M. Wt: 447.54
InChI Key: WCBOPYANGLHRFH-XTQSDGFTSA-N
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Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3S2 and its molecular weight is 447.54. The purity is usually 95%.
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Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine moiety, and a sulfonamide group, which contribute to its unique pharmacological properties. The molecular formula is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 443.6 g/mol. The structural characteristics are summarized in the table below:

Property Value
Molecular FormulaC22H25N3O3SC_{22}H_{25}N_{3}O_{3}S
Molecular Weight443.6 g/mol
CAS Number941962-34-1

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have demonstrated its potential as an effective antibacterial agent with IC50 values indicating significant potency against these pathogens .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. For instance, related thiazole derivatives have been evaluated for their effects on cancer cell lines, indicating potential for further investigation into its use in cancer therapy .
  • Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibition capabilities. Studies have highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions such as Alzheimer's disease and urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Target Proteins : The thiazole ring can engage in π-π stacking interactions and hydrogen bonding with amino acids in target proteins, enhancing binding affinity and specificity.
  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes like AChE and urease, the compound may prevent substrate access, thereby inhibiting enzymatic function.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

  • Thiazole Ring : Essential for antibacterial and anticancer activities.
  • Piperidine Moiety : Contributes to central nervous system effects and enhances binding interactions with biological targets.
  • Sulfonamide Group : Known for its role in enzyme inhibition and enhancing solubility.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated various thiazole derivatives, including this compound, against multiple bacterial strains. The results indicated that modifications in the sulfonamide group could enhance antibacterial potency .
  • Anticancer Evaluation : In vitro tests on cancer cell lines demonstrated that compounds similar to this compound exhibited promising cytotoxic effects, warranting further exploration into their mechanisms and therapeutic applications .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C21H22FN3O3S2 and a molecular weight of 447.54. Its structure includes a thiazole ring, which is known for contributing to biological activity, along with a piperidine moiety that may enhance its pharmacological properties. The synthesis typically involves multi-step processes, often starting from readily available precursors and utilizing techniques such as reflux in solvents like ethanol or methanol for optimal yield.

Antimicrobial Properties

Recent studies have indicated that compounds similar to (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole compounds have shown effectiveness against various bacterial strains and fungi. The presence of the thiazole moiety is believed to play a crucial role in these antimicrobial effects, potentially through interaction with microbial enzymes or cell membranes .

Anticancer Activity

There is growing evidence suggesting that this compound may have anticancer properties. Research on related thiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism of action is hypothesized to involve the modulation of specific biochemical pathways that control cell proliferation and apoptosis .

Potential Applications

Given its structural features and biological activities, this compound can be explored in several applications:

  • Drug Development : The compound's unique structure makes it a candidate for further development as an antimicrobial or anticancer agent. Its efficacy against resistant strains of bacteria and cancer cells could be particularly valuable in addressing current therapeutic challenges.
  • Molecular Modelling Studies : Computational studies involving molecular docking can provide insights into the binding interactions between this compound and biological targets. Such studies are crucial for optimizing its pharmacological profile and understanding its mechanism of action.
  • Material Science : Beyond medicinal applications, the chemical properties of this compound may also lend themselves to use in materials science, particularly in the development of new polymers or coatings that require specific functional characteristics.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-14-3-8-18-19(13-14)29-21(24(18)2)23-20(26)15-9-11-25(12-10-15)30(27,28)17-6-4-16(22)5-7-17/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBOPYANGLHRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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